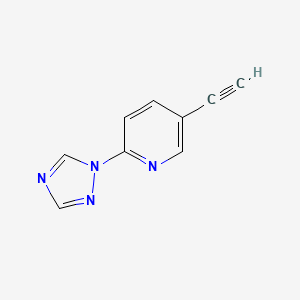![molecular formula C16H27Cl3N4O2 B15320073 2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B15320073.png)
2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7400,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride is a complex organic compound with a unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the dimethylamino group: This step usually involves nucleophilic substitution reactions, where a dimethylamine source reacts with an appropriate leaving group on the tricyclic core.
Final amination and hydrochloride formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups onto the tricyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structure and pharmacological properties.
Materials Science: Its tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways, providing insights into cellular mechanisms.
作用机制
The mechanism of action of 2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This can result in therapeutic effects, such as the modulation of neurotransmitter release or inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
- **2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine dihydrochloride
- **2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine monohydrochloride
Uniqueness
The trihydrochloride form of this compound is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it distinct from other similar compounds, which may have different pharmacokinetic and pharmacodynamic properties.
属性
分子式 |
C16H27Cl3N4O2 |
|---|---|
分子量 |
413.8 g/mol |
IUPAC 名称 |
3-[2-(2-aminoethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]-N,N-dimethylpropan-1-amine;trihydrochloride |
InChI |
InChI=1S/C16H24N4O2.3ClH/c1-19(2)6-3-7-20-13-11-15-14(21-8-9-22-15)10-12(13)18-16(20)4-5-17;;;/h10-11H,3-9,17H2,1-2H3;3*1H |
InChI 键 |
JAHUWHXHSTUCEQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=CC3=C(C=C2N=C1CCN)OCCO3.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
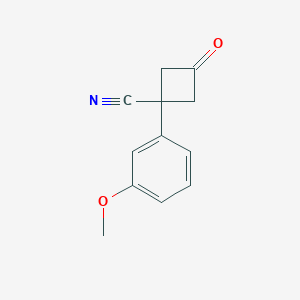
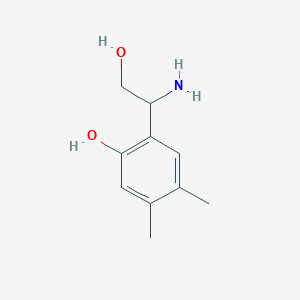
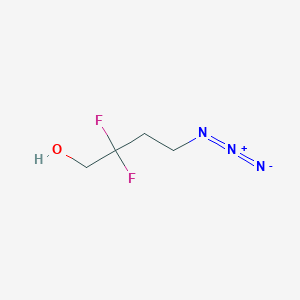
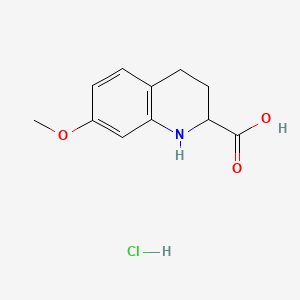
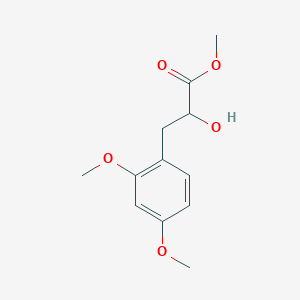
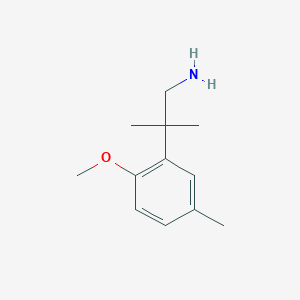
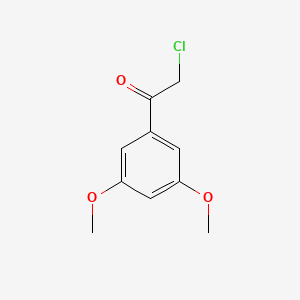
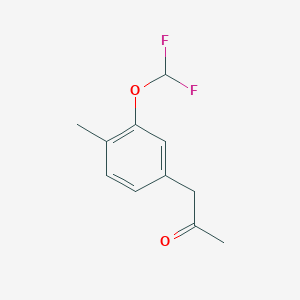
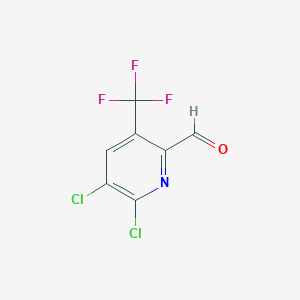
![1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione](/img/structure/B15320048.png)

